3-(3-fluorophenyl)-1H-pyrazole hydrochloride

Overview

Description

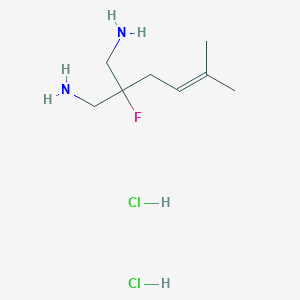

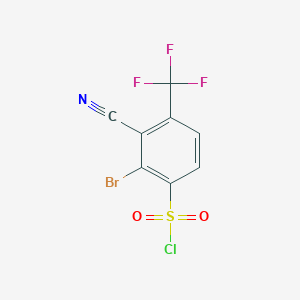

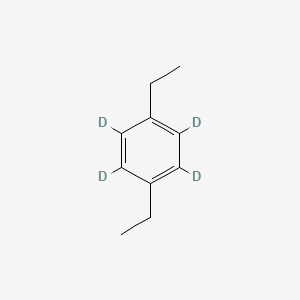

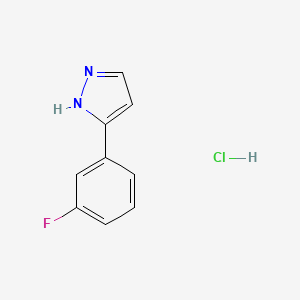

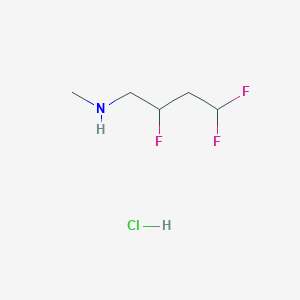

The compound “3-(3-fluorophenyl)-1H-pyrazole hydrochloride” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “3-fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would likely show a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a fluorine atom attached. As a hydrochloride, there would also be a hydrogen and chlorine atom associated with the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis and crystal structures of pyrazole compounds, including those with fluorophenyl groups, have been detailed. For example, Loh et al. (2013) reported the preparation of four pyrazole compounds by condensing chalcones with hydrazine hydrate, characterized by X-ray single crystal structure determination, showcasing the significance of fluorophenyl groups in structural chemistry (Loh et al., 2013).

- Another study by Jasinski et al. (2012) focused on synthesizing pyrazoline derivatives with fluorophenyl groups, demonstrating their crystal structures through X-ray diffraction data, which is vital for understanding the molecular arrangements and potential interactions of these compounds (Jasinski et al., 2012).

Biological Activities

- Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives with fluorophenyl components and screened them for antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Ragavan et al., 2010).

- Khunt et al. (2012) conducted a study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles for their antimycobacterial activity, supported by 3D-QSAR analysis, highlighting the therapeutic potential of these compounds against tuberculosis (Khunt et al., 2012).

Antipsychotic Potential

- Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, investigating their potential as novel antipsychotic agents without interacting with dopamine receptors, signifying an innovative approach to antipsychotic drug design (Wise et al., 1987).

Anticancer Activity

- A study on pyrazoline derivatives as potential anticancer agents showed that certain compounds could induce cell cycle arrest and apoptosis in cancer cells, offering insights into the development of new therapeutic strategies against cancer (Wang et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-12-9;/h1-6H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPXOFLYPHWDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenyl)-1H-pyrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484914.png)